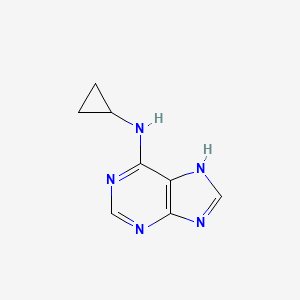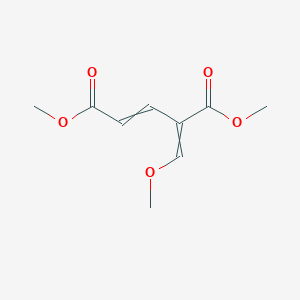
4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID
Vue d'ensemble
Description
4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID is an organic compound belonging to the thiochroman family. Thiochromans are sulfur-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential applications in various fields. The presence of a carboxyl group at the 6th position and two methyl groups at the 4th position makes this compound a unique and versatile compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-2-thiochromanone with a carboxylating agent under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The methyl groups and the carboxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Applications De Recherche Scientifique
4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Mécanisme D'action
The mechanism of action of 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-2-thiochromanone: A precursor in the synthesis of 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID.
6-Carboxythiochroman: Lacks the methyl groups at the 4th position, leading to different chemical properties.
4,4-Dimethylthiochroman: Lacks the carboxyl group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the carboxyl group and the two methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H14O2S |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
4,4-dimethyl-2,3-dihydrothiochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c1-12(2)5-6-15-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Clé InChI |
CSOOIPCIXHNFKE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCSC2=C1C=C(C=C2)C(=O)O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[(pyridin-2-yl)methoxy]pyridin-3-amine](/img/structure/B8563839.png)

![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)cyclopropanecarboxamide](/img/structure/B8563856.png)

![1-Methyl-4-[(3-nitrophenyl)methoxy]piperidine](/img/structure/B8563877.png)


![3-[4-(diethoxymethyl)phenyl]propan-1-ol](/img/structure/B8563914.png)
